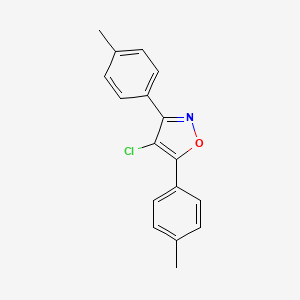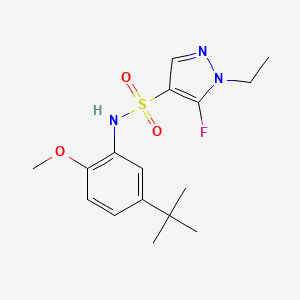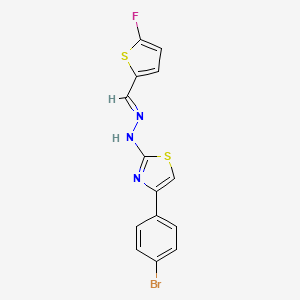
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and furan intermediates, followed by their coupling with the pyrimidine core under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these reactions for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazole, furan, and pyrimidine derivatives, each with distinct properties and applications. The trifluoromethyl group, in particular, imparts unique chemical and biological properties, making this compound a valuable tool in various research fields.
Properties
Molecular Formula |
C14H11F3N4O |
|---|---|
Molecular Weight |
308.26 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H11F3N4O/c1-8-6-9(2)21(20-8)13-18-10(11-4-3-5-22-11)7-12(19-13)14(15,16)17/h3-7H,1-2H3 |
InChI Key |
GCRBIVLKNRBOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10928031.png)
![4-hydroxy-5-[(1E)-N-(2-{[(Z)-(1-methyl-1H-pyrazol-5-yl)methylidene]amino}phenyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10928045.png)
![6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928050.png)
![4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928065.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928069.png)
![6-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928070.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10928071.png)


![4-[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10928077.png)

![4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10928089.png)
![N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928091.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10928097.png)
